
4-bromo-N-prop-2-ynyl-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-prop-2-ynyl-1H-pyrrole-2-carboxamide, also known as BRP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BRP belongs to the class of pyrrole carboxamides and has a molecular formula of C8H7BrN2O.
Mécanisme D'action
4-bromo-N-prop-2-ynyl-1H-pyrrole-2-carboxamide exerts its therapeutic effects through the inhibition of the enzyme glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is involved in various cellular processes such as cell growth, apoptosis, and inflammation. Inhibition of GSK-3β has been shown to have therapeutic benefits in various diseases.
Biochemical and Physiological Effects:
4-bromo-N-prop-2-ynyl-1H-pyrrole-2-carboxamide has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 4-bromo-N-prop-2-ynyl-1H-pyrrole-2-carboxamide has also been found to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, 4-bromo-N-prop-2-ynyl-1H-pyrrole-2-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-bromo-N-prop-2-ynyl-1H-pyrrole-2-carboxamide in lab experiments is its specificity towards GSK-3β inhibition. This allows for targeted therapeutic effects without affecting other cellular processes. However, one limitation of 4-bromo-N-prop-2-ynyl-1H-pyrrole-2-carboxamide is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for the research and development of 4-bromo-N-prop-2-ynyl-1H-pyrrole-2-carboxamide. One direction is to further study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate its potential use in combination therapy with other drugs for the treatment of cancer. Additionally, the development of more water-soluble derivatives of 4-bromo-N-prop-2-ynyl-1H-pyrrole-2-carboxamide could expand its use in various lab experiments.
In conclusion, 4-bromo-N-prop-2-ynyl-1H-pyrrole-2-carboxamide is a chemical compound with potential therapeutic properties that has gained significant attention in scientific research. Its specificity towards GSK-3β inhibition and various therapeutic effects make it a promising candidate for the treatment of various diseases. Further research and development of 4-bromo-N-prop-2-ynyl-1H-pyrrole-2-carboxamide could lead to new and innovative treatments for various diseases.
Méthodes De Synthèse
4-bromo-N-prop-2-ynyl-1H-pyrrole-2-carboxamide can be synthesized through a multistep process involving the reaction of 2,5-dimethoxytetrahydrofuran with 2-bromoacetyl bromide, followed by the reaction of the resulting product with propargylamine. The final product is obtained by the reaction of the intermediate with acetic anhydride and pyridine.
Applications De Recherche Scientifique
4-bromo-N-prop-2-ynyl-1H-pyrrole-2-carboxamide has been found to have potential therapeutic properties in various scientific research studies. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. 4-bromo-N-prop-2-ynyl-1H-pyrrole-2-carboxamide has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
IUPAC Name |
4-bromo-N-prop-2-ynyl-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-2-3-10-8(12)7-4-6(9)5-11-7/h1,4-5,11H,3H2,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMAZHDPBFWCHQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=CC(=CN1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N-(prop-2-YN-1-YL)-1H-pyrrole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]methyl]-5,5-dipropylimidazolidine-2,4-dione](/img/structure/B7537085.png)
![1-[2-[6-Chloro-3-(2,4-difluorophenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]piperidine-4-carboxamide](/img/structure/B7537091.png)
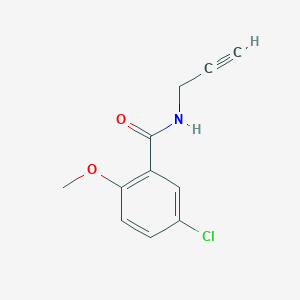
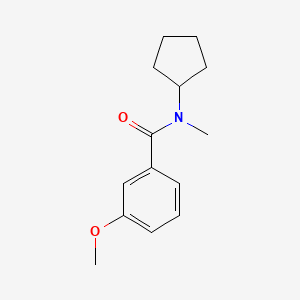
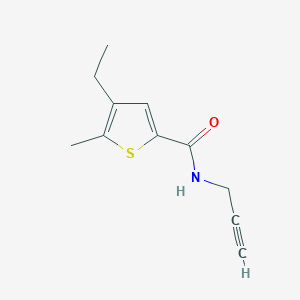

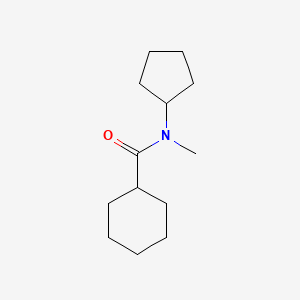
![2-imidazo[2,1-b][1,3]thiazol-6-yl-N-prop-2-ynylacetamide](/img/structure/B7537129.png)
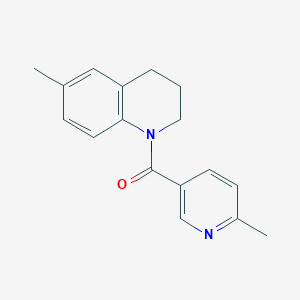
![[2-[(5-Tert-butyl-2-phenylpyrazol-3-yl)amino]-2-oxoethyl] 6-oxo-1-propylpyridazine-3-carboxylate](/img/structure/B7537140.png)
![4-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B7537147.png)
![2-(2-chlorophenoxy)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide](/img/structure/B7537154.png)
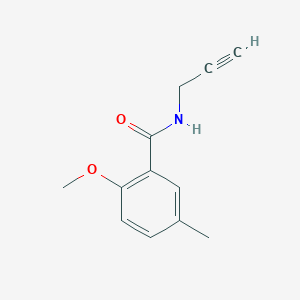
![N,N-dimethyl-4-[(2-thiophen-3-ylquinazolin-4-yl)amino]benzamide](/img/structure/B7537176.png)